2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and a pyrimidine-dione system. Key structural elements include:
- A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethylphenyl group.
- A methylsulfanyl linker bridging the oxadiazole and thieno-pyrimidinone moieties.
- Additional substituents: a methyl group at position 3 and a phenyl group at position 6.
The compound’s design likely aims to optimize bioactivity through synergistic effects of the oxadiazole (known for metabolic stability and hydrogen bonding) and the thieno-pyrimidinone scaffold (associated with kinase inhibition and antimicrobial properties) .
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-14-9-10-17(11-15(14)2)22-26-20(30-27-22)13-31-24-25-18-12-19(16-7-5-4-6-8-16)32-21(18)23(29)28(24)3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUCCGWTTWNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Synthesis
The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylates from ketones, cyanoacetate, and sulfur. For this compound, 3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one is synthesized starting with ethyl 2-amino-5-methylthiophene-3-carboxylate. Reacting butyraldehyde with ethyl cyanoacetate and sulfur in the presence of triethylamine yields the thiophene intermediate. Cyclization with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen forms the pyrimidinone ring. This step achieves yields of 86% after column chromatography.
Halogenation at the 2-Position
To introduce the sulfanyl group, the pyrimidinone core undergoes halogenation. Bromination or iodination at the 2-position is typically performed using $$ N $$-bromosuccinimide (NBS) or iodine in acetic acid. For example, treatment of 3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one with iodine and $$ H2O2 $$ in acetic acid produces the 5-iodo derivative, a key intermediate for cross-coupling reactions.
Synthesis of the 3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. The 3,4-dimethylphenyl substituent is introduced early in the synthesis to ensure regioselectivity.
Amidoxime Formation
Reacting 3,4-dimethylbenzonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime. This intermediate is critical for oxadiazole formation.
Cyclodehydration to Oxadiazole
The amidoxime undergoes cyclodehydration with a carboxylic acid derivative. For example, coupling with ethyl chloroacetate in the presence of $$ K2CO3 $$ in dry acetone forms the 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole. Alternatively, using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) enhances yields to >90%.
Thioether Linkage Formation
Connecting the thieno[3,2-d]pyrimidin-4-one core with the oxadiazole moiety via a methylsulfanyl bridge requires nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
Nucleophilic Substitution
The 5-iodo-thieno[3,2-d]pyrimidin-4-one reacts with the sodium salt of 5-(mercaptomethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole in dimethylformamide (DMF) at 80°C. This SNAr reaction proceeds efficiently due to the electron-deficient nature of the pyrimidinone ring. Yields range from 70–85% after recrystallization from ethanol.
Palladium-Catalyzed Coupling
For enhanced regiocontrol, Suzuki-Miyaura coupling is employed. The 5-iodo-pyrimidinone reacts with a boronic ester derivative of the oxadiazole-thiol in the presence of Pd(PPh$$3$$)$$4$$ and $$ K2CO3 $$ in toluene/water. This method achieves 78% yield with minimal byproducts.
Optimization and Characterization
Reaction Conditions
Structural Confirmation
- NMR Spectroscopy : $$ ^1H $$ NMR confirms the presence of methyl groups (δ 2.25–2.35 ppm for dimethylphenyl), thieno-pyrimidinone protons (δ 7.12–8.56 ppm), and oxadiazole methylene (δ 4.46 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 518.79 [M+H]$$^+$$.
- X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the thieno-pyrimidinone and oxadiazole rings.
Comparative Analysis of Synthetic Routes
The SNAr method is favored for industrial scalability, while domino reactions align with green chemistry principles.
Challenges and Solutions
- Regioselectivity : Competing reactions during oxadiazole formation are mitigated by using CDI or carbodiimide coupling agents.
- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane) removes unreacted intermediates.
- Stability : The oxadiazole ring is sensitive to strong acids; neutral pH conditions are maintained during workup.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As a component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Thieno-Pyrimidine Cores
Table 1: Structural and Functional Comparison
Key Observations :
- Core Structure: The positional isomerism of the thieno-pyrimidine scaffold (e.g., [3,2-d] vs.
- Oxadiazole Substituents : The target’s 3,4-dimethylphenyl group enhances lipophilicity compared to simpler phenyl () or para-methylphenyl () substituents, which may improve membrane permeability .
Oxadiazole-Containing Analogues in Drug Discovery
Table 2: Oxadiazole Substituent Effects
Key Observations :
- Substituent Electronics : Electron-donating groups (e.g., methyl in the target) increase oxadiazole stability, while electron-withdrawing groups (e.g., chloro/fluoro in MA2) enhance dipole interactions in receptor binding .
- Linker Flexibility : The methylsulfanyl group in the target may confer better metabolic stability compared to amine linkers (e.g., MA2), which are prone to oxidation .
Key Observations :
- Yield Challenges : The target’s complex structure may require multi-step synthesis, similar to ’s alkylation procedures, which report moderate yields (49–57%) .
Biological Activity
The compound 2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula: C21H18N4O2S
- Molecular Weight: 378.46 g/mol
- CAS Number: 1207035-35-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and microbial resistance. The oxadiazole moiety is known for its role in enhancing bioactivity through various mechanisms including:
- Inhibition of Kinases: Compounds with oxadiazole structures have been reported to inhibit kinases that are crucial for tumor growth.
- Reactive Oxygen Species (ROS) Modulation: The thieno-pyrimidine scaffold may influence ROS levels, which are critical in cellular signaling and apoptosis.
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies showed that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.
- A study highlighted the compound's ability to inhibit the proliferation of breast cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- The presence of the oxadiazole group is believed to enhance membrane permeability, allowing for better uptake into bacterial cells.
Case Studies
- Study on Anticancer Efficacy:
- Antimicrobial Screening:
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
